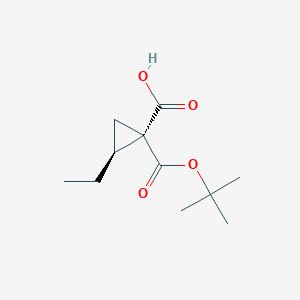
4-(1-Aminoethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexane, featuring an aminoethyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Aminoethyl)cyclohexanamine can be synthesized through several methods. One common route involves the reductive amination of cyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Another method involves the hydrogenation of 4-(1-nitroethyl)cyclohexanone using a hydrogenation catalyst like palladium on carbon. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(1-nitroethyl)cyclohexanone. This method is preferred due to its efficiency and scalability. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. These reactions can be conducted under mild to moderate temperatures, depending on the reactivity of the reagents.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives or carboxylic acids.
Reduction: The major products are secondary amines or fully reduced cyclohexane derivatives.
Substitution: The major products are substituted cyclohexanamine derivatives with various functional groups.
Scientific Research Applications
4-(1-Aminoethyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1-Aminoethyl)cyclohexanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler derivative of cyclohexane with a single amino group. It is used as an intermediate in the synthesis of various organic compounds.
4-(1-Nitroethyl)cyclohexanamine: A precursor in the synthesis of this compound. It contains a nitro group instead of an amino group.
4-(1-Hydroxyethyl)cyclohexanamine: A derivative with a hydroxyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-(1-aminoethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-6(9)7-2-4-8(10)5-3-7/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
FXWSQNPVILUHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


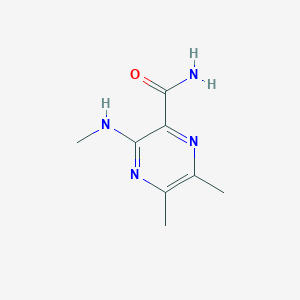

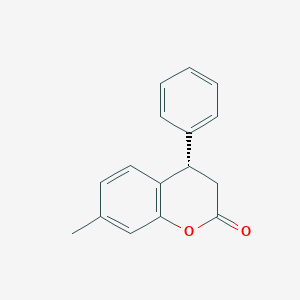
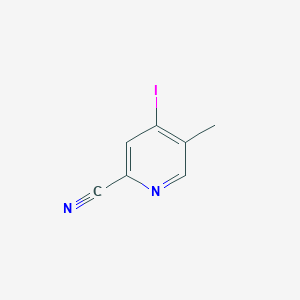
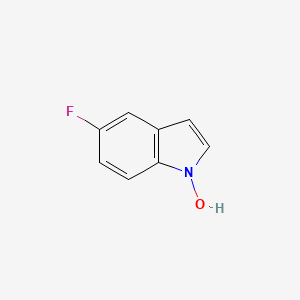
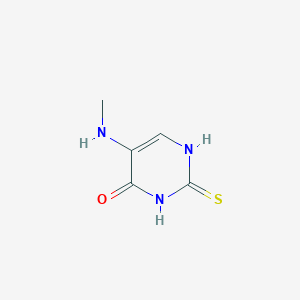
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)

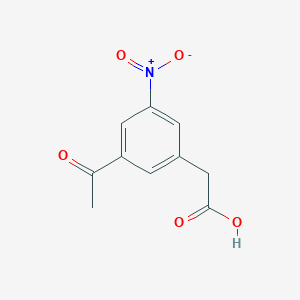


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

